
Neon
描述
Neon is a chemical element with the symbol Ne and atomic number 10. It is a noble gas, colorless, odorless, and inert under standard conditions. This compound is known for its distinct reddish-orange glow when placed in an electric field, making it a popular choice for this compound signs. Discovered in 1898 by British chemists Sir William Ramsay and Morris W. Travers, this compound is the fifth most abundant element in the universe but is relatively rare on Earth .
准备方法
Synthetic Routes and Reaction Conditions: Neon is primarily obtained through the fractional distillation of liquid air. The process involves cooling air to extremely low temperatures to liquefy it and then gradually warming it to separate the different components based on their boiling points. This compound, with a boiling point of -246.08°C, is separated from other gases like nitrogen and oxygen .
Industrial Production Methods: In industrial settings, this compound is produced as a by-product of the liquefaction of air. The air is first compressed and cooled to form a liquid. This liquid air is then distilled to separate this compound from other gases. The process involves multiple stages of compression, cooling, and distillation to achieve high purity this compound .
化学反应分析
Types of Reactions: Neon is highly inert and does not readily form compounds under normal conditions. It does not react with air, water, acids, bases, or halogens . under extreme conditions, such as in the presence of a high-energy source, this compound can form compounds like this compound fluoride (NeF) and this compound hydride (NeH) .
Common Reagents and Conditions: Due to its inert nature, this compound does not typically undergo chemical reactions with common reagents. The formation of this compound compounds requires specific laboratory conditions, such as high energy or the presence of reactive species like fluorine .
Major Products Formed: The major products formed from this compound reactions under extreme conditions include this compound fluoride (NeF) and this compound hydride (NeH). These compounds are typically formed in trace amounts and are of interest primarily for scientific research .
科学研究应用
Neon has a wide range of applications in scientific research and industry:
Lighting and Signage: this compound is widely used in this compound signs and lighting due to its bright reddish-orange glow when an electric current is passed through it.
Cryogenics: Liquid this compound is used as a cryogenic refrigerant due to its high refrigerating capacity per unit volume.
High-Voltage Indicators and Switching Gear: this compound is used in high-voltage indicators, lightning arresters, and switching gear.
Particle Detectors: In particle physics, this compound is used in detectors to study the interaction between particles.
Pulmonary Function Tests: this compound is used as a diagnostic tracer gas in pulmonary function tests to measure lung diffusion capacity.
作用机制
Neon is part of the noble gas group, which includes helium, argon, krypton, xenon, and radon. These gases share similar properties, such as being colorless, odorless, and chemically inert. this compound is unique in its distinct reddish-orange glow and its specific applications in lighting and cryogenics .
相似化合物的比较
Helium (He): Used in balloons, as a coolant for superconducting magnets, and in gas chromatography.
Argon (Ar): Used in welding, as a protective atmosphere for growing silicon and germanium crystals, and in incandescent light bulbs.
Krypton (Kr): Used in high-performance light bulbs and in some types of photographic flashes.
Xenon (Xe): Used in flash lamps, arc lamps, and as a general anesthetic.
Radon (Rn): Used in some types of cancer treatment, though its use is limited due to its radioactivity.
Neon’s unique properties and applications make it a valuable element in various scientific and industrial fields.
属性
IUPAC Name |
neon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ne | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAOGPIIYCISHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ne] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ne | |
| Record name | NEON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064678 | |
| Record name | Neon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
20.180 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Neon appears as a colorless odorless noncombustible gas. Chemically inert. The vapors are lighter than air. Nontoxic, but can act as a simple asphyxiant. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket. Principal use is to fill lamp bulbs and tubes., Neon, refrigerated liquid (cryogenic liquid) appears as a colorless, odorless, extremely cold liquid. Rapidly evolves into neon gas. Nontoxic and chemically inert. May act as an asphyxiate by displacement of oxygen. Contact with the liquid may cause frostbite. Exposure of container to prolonged heat or fire may cause violent rupture and rocket., A colorless odorless noncombustible gas; [CAMEO], COLOURLESS ODOURLESS COMPRESSED GAS. | |
| Record name | NEON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1077 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NEON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
-246.053 °C, -246.1 °C | |
| Record name | Neon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11589 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Negligible, Solubility of gas in water (20 °C): 10.5 cu cm/kg water, Solubility in water: very poor | |
| Record name | Neon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11589 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.825 g/L, GAS: density: 0.899994 kg/cu m at 0 °C (101.3 kPa): 9.552 kg/cu m (normal BP), SOLID: normal density: 1444 kg/cu m (triple point); Heat of vaporization: 2.139 kJ/mol (triple point); Heat of fusion: 0.335 kJ/mol (triple point) | |
| Record name | Neon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
0.6964 (Air = 1), Relative vapor density (air = 1): 0.69 | |
| Record name | Neon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
In a pulmonary diffusion capacity test, the diffusing capacity for carbon monoxide (Dlco) assesses the rate at which oxygen is transferred from the lung to the pulmonary capillary bed. In a neon gas analyzer, the mixture of carbon monoxide, neon gas, oxygen, and the balance nitrogen is inhaled by the individual and is eventually exhaled after being held at near full inspiration for brief seconds. The concentrations and ratio of carbon monoxide and neon is measured in the alveolar fraction of the expired gas. The change in the concentration of the tracer gas reflects the mean alveolar carbon monoxide concentration at the start of the breath hold and provides a measure of alveolar volume by gas dilution. Neon ion radiotherapy has high linear energy transfer thus produces biological behaviour similar to neutron beams. The rays are associated with a reduction in the oxygen enhancement ratio, which allows for more specificity for hypoxic cells, less variation in cell-cycle related radio sensitivity, and less capability for repair of radiation injury. | |
| Record name | Neon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11589 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Colorless gas, Monoatomic, inert ... Does not condense at the temperature of liquid air; solid at the temperature of liquid hydrogen; the solid form exists as face-centered cubic crystals at normal pressure | |
CAS No. |
7440-01-9 | |
| Record name | NEON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neon, Elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11589 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neon | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB4Y46AHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Neon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-248.609 °C triple point (43 kPa), -248.7 °C | |
| Record name | Neon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11589 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q1: What is the atomic weight of neon?
A1: The atomic weight of this compound is 20.1794 ± 0.0030. []
Q2: What are the percentages of the three stable isotopes of this compound found in the atmosphere?
A2: The isotopic abundances are as follows: 20Ne = 90.514 ± 0.031%, 21Ne = 0.266 ± 0.005%, and 22Ne =9.220 ± 0.029%. []
Q3: What is the nuclear magnetic dipole moment of this compound-21 (21Ne)?
A3: The nuclear magnetic dipole moment of 21Ne, determined through gas-phase nuclear magnetic resonance (NMR) studies, is μ(21Ne) = 0.6617774(10) μN. This value is considered more precise and reliable as it minimizes the influence of bulk magnetic susceptibility and interatomic interactions. []
Q4: How is this compound used in semiconductor manufacturing?
A4: this compound gas is a crucial component in deep ultraviolet (DUV) lasers used in the semiconductor industry for photolithography. These lasers create the intricate patterns on silicon wafers that form transistors and other components of integrated circuits. []
Q5: What challenges are associated with the use of this compound in DUV lasers?
A5: One major challenge is the potential shortage of this compound. As the semiconductor industry relies heavily on this compound-containing DUV lasers, any disruption to the this compound supply chain can impact production. [] Additionally, DUV lasers require significant power consumption. To address this, manufacturers like Cymer are developing energy-efficient DUV light sources that consume less power while maintaining or even increasing energy output. []
Q6: Can this compound be recycled in semiconductor manufacturing?
A6: Yes, Cymer has developed a this compound recycling system for argon fluoride (ArF) DUV light sources used in fabs. This system can capture and purify this compound effluent, potentially recovering <90% of the this compound used by multiple ArF lasers. []
Q7: Can this compound be used in other types of lasers?
A8: Yes, besides its application in DUV lasers, this compound is also utilized in helium-neon (HeNe) lasers. Researchers have successfully operated a large ring laser gyroscope using a HeNe laser operating at a wavelength of 543.5 nm. This specific transition in this compound requires a longer gain tube due to its lower gain compared to the commonly used 632.8 nm this compound transition. []
Q8: How is this compound used in plasma research?
A9: this compound is often used as a working gas in plasma research, including studies on dense plasma focus (DPF) devices. These devices generate hot, dense plasmas that emit intense radiation, including soft X-rays. This compound's emission characteristics make it suitable for specific applications like microlithography and micromachining. Researchers investigate the optimization of this compound SXR yield by adjusting parameters such as charging voltage, filling pressure, and electrode geometry in DPF devices. []
Q9: What is the role of this compound in atmospheric pressure plasma jets?
A10: While not directly used as the primary plasma gas, this compound transformers can be used to power atmospheric pressure plasma jets that utilize argon gas. These plasma jets have various applications, including surface modification and cleaning. []
Q10: How does the presence of dust particles affect a this compound DC discharge?
A11: Dust particles significantly impact the properties of a this compound DC discharge by influencing the concentration of metastable this compound atoms and the ionization rate. This influence stems from changes in the longitudinal electric field strength and the quenching of metastable atoms on the surface of the dust particles. []
Q11: What are the potential applications of this compound-nitrogen compounds?
A12: Theoretical calculations predict the existence of stable this compound-nitrogen compounds under pressure, such as NeN6, NeN10, and NeN22. These compounds, particularly NeN10 and NeN22, exhibit ultra-high energy densities, surpassing that of trinitrotoluene (TNT). This makes them promising candidates for green high-energy-density materials. []
Q12: Can this compound form compounds with other elements?
A13: While this compound is generally considered chemically inert, recent research suggests the possibility of forming stable compounds under specific conditions, primarily high pressure. Apart from the aforementioned this compound-nitrogen compounds, there is ongoing research exploring the potential for other this compound-containing compounds. []
Q13: How is this compound used in cryogenic applications?
A14: this compound, alongside activated charcoal, plays a vital role in cryogenic enrichment systems used for analyzing noble gases in groundwater. This technique is crucial for detecting and quantifying trace amounts of helium, which is used as an environmental tracer for groundwater dating in hydrogeological studies. []
Q14: How does this compound contribute to understanding the Earth's atmosphere?
A15: The isotopic composition of atmospheric this compound, particularly the ratio of 20Ne to 22Ne, provides insights into atmospheric evolution and processes. This ratio can be influenced by factors like atmospheric escape, solar wind input, and interactions with the Earth's mantle and crust. []
Q15: How is this compound used to study quantum phenomena?
A16: this compound is employed in experiments exploring quantum phenomena at low temperatures. For example, researchers investigate the behavior of this compound confined in carbon nanopores at cryogenic temperatures (around 35 K) to study quantum fluctuations and their impact on vapor-liquid phase transitions. []
Q16: What challenges arise when using this compound in quantum fluid studies?
A17: One significant challenge is accurately modeling the behavior of this compound at these low temperatures. Classical simulations often underestimate equilibrium vapor-liquid transition pressures and spinodals compared to path integral calculations, which account for quantum effects like zero-point motion. This discrepancy highlights the importance of considering quantum fluctuations when studying quantum fluids at cryogenic temperatures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


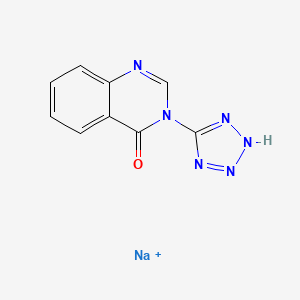
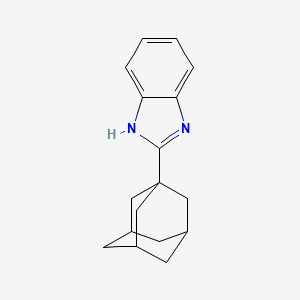
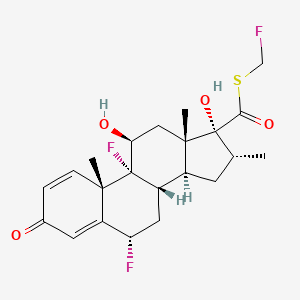
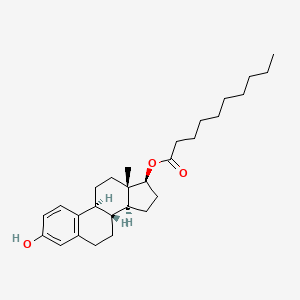


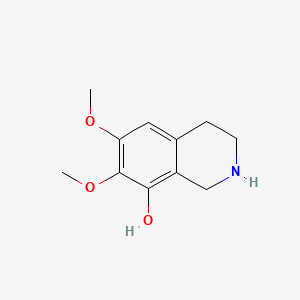
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol](/img/structure/B1203837.png)
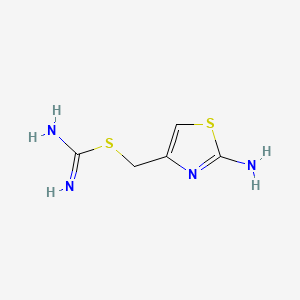
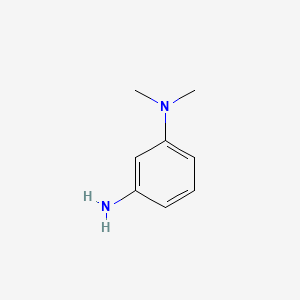
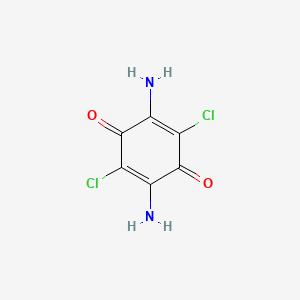
![Naphtho[2,1-b]furan-2(1H)-one](/img/structure/B1203841.png)

![1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B1203846.png)
